(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince Lactam, is a bicyclic lactam compound. It is a versatile synthetic building block widely used in medicinal and synthetic organic chemistry due to its unique structural attributes and reactivity.
Synthetic Routes and Reaction Conditions:
Diels-Alder Cycloaddition: One common method involves the Diels-Alder cycloaddition of tosyl cyanide with cyclopentadiene. This reaction is typically carried out under controlled temperature conditions to ensure high yield and selectivity.
Chlorosulfonyl Isocyanate as Dienophile: Another method uses chlorosulfonyl isocyanate as the dienophile in the Diels-Alder reaction with cyclopentadiene. This method is advantageous due to its simplicity and efficiency.
Methanesulfonyl Cyanide: The Diels-Alder cycloaddition of methanesulfonyl cyanide with cyclopentadiene is also employed.
One-Pot Procedure: A one-pot procedure for the preparation of Vince Lactam has been developed, which simplifies the synthesis process.
Industrial Production Methods:
Bioenzymatic and Chemical Means: Industrial production often involves bioenzymatic processes for the resolution of stereoisomers, as well as chemical methods to obtain stereospecific forms of Vince Lactam.
Types of Reactions:
Oxidation: Vince Lactam can undergo hydroxylation, introducing hydroxyl groups into the molecule.
Reduction: Reduction reactions can modify the double bond or other functional groups within the molecule.
Substitution: Various substitution reactions, such as fluorination and phenylselenylation, can be performed on Vince Lactam.
Cyclopropylation and Aziridine Ring Formation: These reactions involve the addition of cyclopropyl or aziridine groups to the double bond of Vince Lactam.
Common Reagents and Conditions:
Oxidizing Agents: For hydroxylation, common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Fluorinating agents like diethylaminosulfur trifluoride and phenylselenyl chloride are used for substitution reactions.
Major Products:
Hydroxylated Vince Lactam: Formed through hydroxylation reactions.
Fluorinated Vince Lactam: Resulting from fluorination reactions.
Cyclopropylated and Aziridine-Substituted Vince Lactam: Products of cyclopropylation and aziridine ring formation reactions.
Chemistry:
Synthetic Building Block: Vince Lactam is used as a building block for the synthesis of various carbocyclic nucleoside analogues and non-nucleoside therapeutic agents.
Methodology Development: It serves as a model substrate for developing new synthetic methodologies, particularly in the presence of transition metals.
Biology and Medicine:
Therapeutic Agents: Vince Lactam is utilized in the synthesis of therapeutic agents, including antiviral and anticancer compounds.
Drug Design: Its unique structure makes it a valuable scaffold in drug design and development.
Industry:
Polymerization Reactions: Vince Lactam is used in ring-opening metathesis polymerization (ROMP) to create various polymeric materials.
Biochemical Analysis
Biochemical Properties
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Diels-Alder cycloaddition reactions, where it acts as a reactant to form more complex structures . Additionally, this compound can interact with amino-protective groups, influencing the synthesis of various pharmaceutically active ingredients . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression. By interacting with specific transcription factors, this compound can modulate the expression of genes involved in cellular metabolism and growth . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and transcription factors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by influencing the binding of transcription factors to DNA . These molecular interactions ultimately lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects highlight the potential for this compound to be used in prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while still exerting significant biochemical and cellular effects . At higher doses, this compound can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . Additionally, this compound has been shown to affect metabolite levels, leading to changes in the overall metabolic profile of cells . These interactions highlight the compound’s role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its overall activity and function . The transport and distribution of this compound are critical for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as gene expression and metabolic activity .
Mechanism of Action
The mechanism by which Vince Lactam exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in drug design, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the modifications made to the Vince Lactam scaffold.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the size of the ring system and the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another similar compound, which is the central core of tropane alkaloids, known for their biological activities.
Uniqueness:
Properties
CAS No. |
130931-83-8 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
InChI Key |
DDUFYKNOXPZZIW-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@@H]1NC2=O |
SMILES |
C1C2C=CC1NC2=O |
Canonical SMILES |
C1C2C=CC1NC2=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of cis-2,4-pyrrolidinedicarboxylic acid?
A1: this compound serves as a crucial chiral starting material in the stereospecific synthesis of (2S,4S)-(-)-2,4-pyrrolidinedicarboxylic acid. [] This is achieved through a series of reactions, beginning with a hetero Diels-Alder reaction, followed by a stereospecific transformation of the resulting lactam intermediate to the final product using ruthenium tetroxide oxidation. [] This synthetic route highlights the importance of this compound in accessing specific stereoisomers of pyrrolidinedicarboxylic acid derivatives, which may have significant biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.